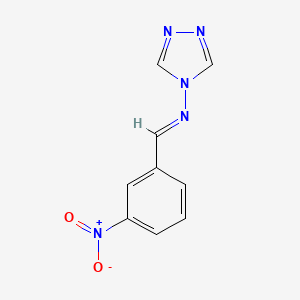
4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that features a nitrophenyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Nitrophenyl Group: This step often involves nitration of a phenyl ring followed by coupling with the triazole moiety.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and cyclization reactions, often optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency.
化学反応の分析
Types of Reactions
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: can be compared with other nitrophenyl-triazole derivatives.
(E)-1-(4-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Similar structure but with the nitro group in a different position.
(E)-1-(3-AMINOPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group and the triazole ring in (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may confer specific chemical properties and biological activities that are distinct from other similar compounds.
特性
CAS番号 |
32787-80-7 |
|---|---|
分子式 |
C9H7N5O2 |
分子量 |
217.18 g/mol |
IUPAC名 |
(E)-1-(3-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H7N5O2/c15-14(16)9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7H/b12-5+ |
InChIキー |
FAUGLCGCOYUPKR-LFYBBSHMSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
溶解性 |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11665072.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665078.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11665093.png)
![(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11665101.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![2-bromo-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11665109.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665113.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11665130.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)
![3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665144.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11665149.png)
